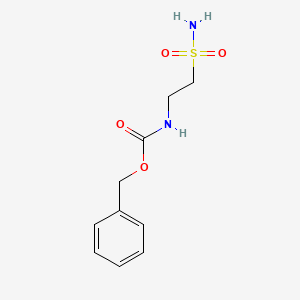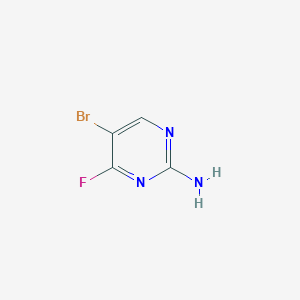![molecular formula C10H5N3O2S B3034144 1-(benzo[c][1,2,5]thiadiazol-5-yl)-1H-pyrrole-2,5-dione CAS No. 1401319-43-4](/img/structure/B3034144.png)
1-(benzo[c][1,2,5]thiadiazol-5-yl)-1H-pyrrole-2,5-dione
Vue d'ensemble
Description
1-(benzo[c][1,2,5]thiadiazol-5-yl)-1H-pyrrole-2,5-dione is a heterocyclic compound that features both a benzo[c][1,2,5]thiadiazole and a pyrrole-2,5-dione moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(benzo[c][1,2,5]thiadiazol-5-yl)-1H-pyrrole-2,5-dione typically involves the formation of the benzo[c][1,2,5]thiadiazole core followed by the introduction of the pyrrole-2,5-dione moiety. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 2-aminothiophenol with maleic anhydride can yield the desired product through a series of cyclization and oxidation steps .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(benzo[c][1,2,5]thiadiazol-5-yl)-1H-pyrrole-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: Reduction reactions can convert the thiadiazole ring to a dihydrothiadiazole.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring .
Applications De Recherche Scientifique
1-(benzo[c][1,2,5]thiadiazol-5-yl)-1H-pyrrole-2,5-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Medicine: Research is ongoing to explore its potential as a therapeutic agent targeting specific biological pathways.
Mécanisme D'action
The mechanism of action of 1-(benzo[c][1,2,5]thiadiazol-5-yl)-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact mechanism can vary depending on the specific application and target .
Comparaison Avec Des Composés Similaires
Benzo[c][1,2,5]thiadiazole: Shares the thiadiazole core but lacks the pyrrole-2,5-dione moiety.
Pyrrole-2,5-dione: Contains the pyrrole-2,5-dione structure but lacks the benzo[c][1,2,5]thiadiazole ring.
4,7-Diarylbenzo[c][1,2,5]thiadiazoles: These compounds have similar structural motifs and are used in similar applications.
Uniqueness: 1-(benzo[c][1,2,5]thiadiazol-5-yl)-1H-pyrrole-2,5-dione is unique due to the combination of the benzo[c][1,2,5]thiadiazole and pyrrole-2,5-dione moieties, which confer distinct electronic and structural properties. This makes it particularly valuable in applications requiring specific electronic characteristics, such as organic electronics and medicinal chemistry .
Propriétés
IUPAC Name |
1-(2,1,3-benzothiadiazol-5-yl)pyrrole-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5N3O2S/c14-9-3-4-10(15)13(9)6-1-2-7-8(5-6)12-16-11-7/h1-5H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRHFHTPJPOYCSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NSN=C2C=C1N3C(=O)C=CC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


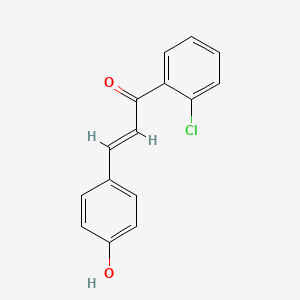
![5-bromoFuro[3,2-b]pyridine](/img/structure/B3034064.png)
![2-(2,3-dimethylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B3034066.png)
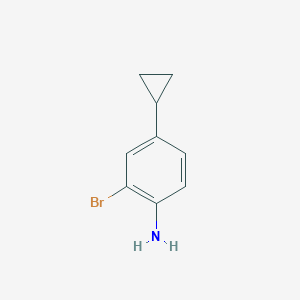
![4-{[cis-2,6-dimethylmorpholin-4-yl]methyl}-7-hydroxy-2H-chromen-2-one](/img/structure/B3034068.png)
![Diethyl 5-amino-3-phenyl[1,2,4]triazolo[4,3-a]pyridine-6,8-dicarboxylate](/img/structure/B3034069.png)
![1',6'-dimethyl-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one](/img/structure/B3034070.png)
![4-butan-2-yl-9-ethyl-4,5,9-trihydroxy-8-methyl-2,7,11-trioxa-16-azatricyclo[11.5.1.016,19]nonadec-13-ene-3,6,10-trione](/img/structure/B3034071.png)
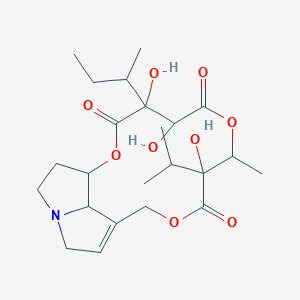
![cis-3-Oxabicyclo[3.1.0]hexane-6-methanol](/img/structure/B3034073.png)
![8-Chloro-3-(2,4-dichlorophenyl)-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B3034074.png)
![8-Amino-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B3034076.png)
